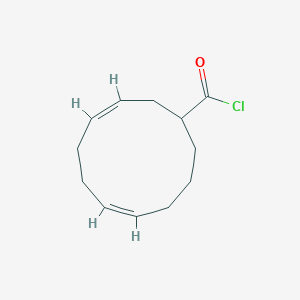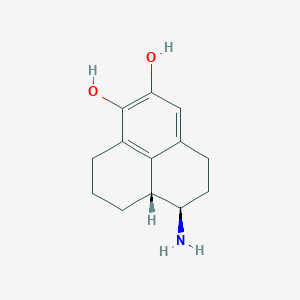
(9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol is a complex organic compound with a unique structure that includes multiple stereocenters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Cyclization Reactions: These are often used to form the hexahydro-phenalene core.
Amination: Introduction of the amino group at the 9-position.
Hydroxylation: Addition of hydroxyl groups at the 4 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to improve reaction efficiency are often employed.
Análisis De Reacciones Químicas
Types of Reactions
(9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups or the amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to changes in cell signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Rhinomilisin A: A terpene lactone with a similar hexahydro-phenalene core.
Nardosinone: A compound with a related structure and similar biological activities.
(3aS,4aR,5S,7aS,9R,9aR)-2,2,5,8,8,9a-hexamethyloctahydro-4H-4a,9-methanoazuleno[5,6-d][1,3]dioxole: Another structurally related compound.
Uniqueness
What sets (9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol apart is its specific stereochemistry and the presence of both amino and hydroxyl functional groups
Propiedades
Número CAS |
772292-33-8 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(6R,6aR)-6-amino-5,6,6a,7,8,9-hexahydro-4H-phenalene-1,2-diol |
InChI |
InChI=1S/C13H17NO2/c14-10-5-4-7-6-11(15)13(16)9-3-1-2-8(10)12(7)9/h6,8,10,15-16H,1-5,14H2/t8-,10+/m0/s1 |
Clave InChI |
HIBLEXFOYWGUER-WCBMZHEXSA-N |
SMILES isomérico |
C1C[C@H]2[C@@H](CCC3=CC(=C(C(=C23)C1)O)O)N |
SMILES canónico |
C1CC2C(CCC3=CC(=C(C(=C23)C1)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


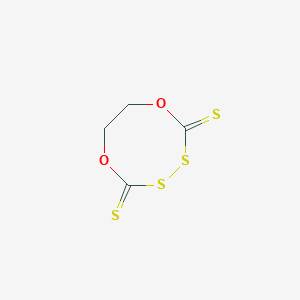
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)

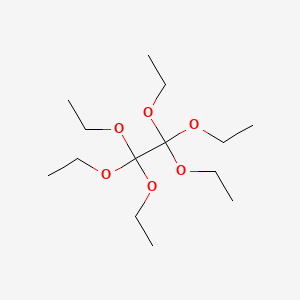
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
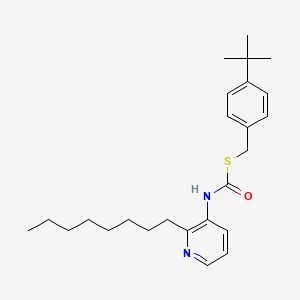
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
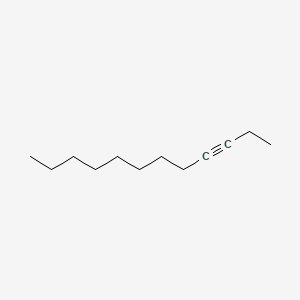
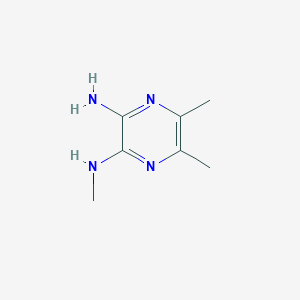

![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
